1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane

Medicinal chemistry Late-stage functionalization Cross-coupling

1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane (CAS 1797726-81-8), also named (4-bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, is a synthetic small molecule with the molecular formula C₂₀H₂₂BrNO₂ and a molecular weight of 388.3 g/mol. It belongs to the class of N-benzoyl azepane derivatives, featuring a seven-membered saturated azepane heterocycle substituted at the 3-position with a 4-methoxyphenyl group and N-acylated with a 4-bromobenzoyl moiety.

Molecular Formula C20H22BrNO2
Molecular Weight 388.305
CAS No. 1797726-81-8
Cat. No. B2853242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane
CAS1797726-81-8
Molecular FormulaC20H22BrNO2
Molecular Weight388.305
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H22BrNO2/c1-24-19-11-7-15(8-12-19)17-4-2-3-13-22(14-17)20(23)16-5-9-18(21)10-6-16/h5-12,17H,2-4,13-14H2,1H3
InChIKeyJOMOYCNFCKSGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane (CAS 1797726-81-8): A Dual-Substituted Azepane Building Block for Medicinal Chemistry and Cross-Coupling Applications


1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane (CAS 1797726-81-8), also named (4-bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, is a synthetic small molecule with the molecular formula C₂₀H₂₂BrNO₂ and a molecular weight of 388.3 g/mol . It belongs to the class of N-benzoyl azepane derivatives, featuring a seven-membered saturated azepane heterocycle substituted at the 3-position with a 4-methoxyphenyl group and N-acylated with a 4-bromobenzoyl moiety . The compound is listed in screening compound collections (maximum phase: preclinical) and is primarily utilized as a versatile synthetic building block for the elaboration of more complex pharmacologically relevant molecules, particularly through the reactive aryl bromide handle .

Why 1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane Cannot Be Substituted by Generic Azepane Building Blocks


Substituting 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane with a simpler azepane building block would eliminate two synergistic structural features simultaneously: the C-3 4-methoxyphenyl substituent, which induces conformational bias on the flexible azepane ring and modulates lipophilicity and target recognition, and the N-4-bromobenzoyl aryl bromide, which serves as the critical synthetic handle for downstream palladium-catalyzed cross-coupling diversification [1][2]. Closely related analogs—such as the parent azepan-1-yl(4-bromophenyl)methanone (CAS 301228-26-2, MW 282.18), which lacks the C-3 aryl substituent entirely, or the des-bromo benzoyl analog—either forfeit the conformational constraint imparted by the 3-aryl group or lose the late-stage derivatization capability provided by the bromine atom. Even the 4-fluorophenyl congener (4-bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone alters the electronic character of the C-3 aryl ring and eliminates the hydrogen-bond acceptor capacity of the methoxy oxygen, which can significantly impact protein-ligand interactions . These structural distinctions make simple interchange of analogs unreliable without empirical validation in the specific synthetic or biological context.

Quantitative Differentiation Evidence for 1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane vs. Closest Analogs


Synthetic Derivatization Capability: Aryl Bromide as a Late-Stage Diversification Handle vs. Non-Halogenated and Chlorinated Analogs

The 4-bromobenzoyl group of the target compound provides a chemically orthogonal reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification into biaryl, arylamine, or alkyne derivatives. This capability is absent in the des-halo analog (1-benzoyl-3-(4-methoxyphenyl)azepane). Relative to the 4-chlorobenzoyl analog, the C–Br bond (bond dissociation energy ~ 281 kJ/mol) is significantly more reactive in oxidative addition with Pd(0) catalysts than the C–Cl bond (BDE ~ 350 kJ/mol), enabling milder reaction conditions and broader substrate scope [1][2]. This difference is well-established at the class level for aryl halides in palladium catalysis; the brominated compound is therefore the preferred entry point for library synthesis where subsequent diversification is planned [2].

Medicinal chemistry Late-stage functionalization Cross-coupling

Conformational Constraint: 3-Aryl Substitution on the Azepane Ring Modulates Bioactive Conformation vs. Unsubstituted Azepane

The 3-(4-methoxyphenyl) substituent on the azepane ring restricts the conformational flexibility of the seven-membered heterocycle, biasing the ring toward a preferred chair or twist-chair conformation. In contrast, the unsubstituted azepane ring in azepan-1-yl(4-bromophenyl)methanone (CAS 301228-26-2) undergoes rapid ring-flipping among multiple low-energy conformers at room temperature . Substituted azepanes have been shown to exhibit conformational diversity that is decisive for bioactivity, with the ability to introduce specific substituents to bias the ring toward one major conformation recognized as an important strategy for effective drug design [1]. The 4-methoxyphenyl group further provides potential for π-stacking and hydrogen-bond acceptor interactions absent in the des-methoxy or 4-fluorophenyl analogs.

Conformational analysis Drug design Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Acceptor Capacity vs. 4-Fluorophenyl Analog

The 4-methoxyphenyl substituent on the azepane C-3 position confers distinct physicochemical properties compared to the 4-fluorophenyl analog (4-bromophenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone. The methoxy group (Hammett σₚ = −0.27) is electron-donating via resonance, while fluorine (σₚ = +0.06) is electron-withdrawing inductively, producing opposite electronic effects on the aryl ring [1]. Additionally, the methoxy oxygen serves as a hydrogen-bond acceptor, a feature absent in the 4-fluorophenyl analog, which can influence both solubility and target recognition . At the class level, replacement of a methoxy with fluorine typically reduces hydrogen-bond acceptor count and alters logP, though precise measured values for this specific pair are not publicly available.

Lipophilicity Physicochemical properties Drug-likeness

Regioisomeric Differentiation: 4-Bromobenzoyl vs. 3-Bromobenzoyl Substitution Pattern

The para-bromobenzoyl substitution pattern in the target compound affords a linear molecular geometry extending from the azepane nitrogen, whereas the regioisomeric (3-bromophenyl)(3-phenylazepan-1-yl)methanone (CAS 1705086-16-3) introduces a meta-bromine that directs the substituent at a 120° angle relative to the carbonyl-azepane axis . This geometric difference can significantly impact molecular recognition by biological targets that possess shape-defined binding pockets, and also influences the steric accessibility of the bromine for cross-coupling reactions. The para-substitution pattern is generally more sterically accessible for Pd-catalyzed transformations [1].

Regiochemistry Structure-activity relationship Synthetic chemistry

Optimal Application Scenarios for Procuring 1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane (CAS 1797726-81-8)


Late-Stage Diversification Library Synthesis via Suzuki-Miyaura Cross-Coupling

The para-bromobenzoyl moiety of 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane serves as a reactive entry point for parallel library synthesis. The C–Br bond's favorable reactivity in palladium-catalyzed cross-coupling (class-level oxidative addition rate enhancement of ~10²–10³ fold vs. the corresponding chloride) enables efficient diversification with aryl boronic acids under mild conditions [1]. This application scenario is ideal for medicinal chemistry groups seeking to generate focused libraries of biaryl azepane derivatives where the 3-(4-methoxyphenyl) substituent is preserved as a constant pharmacophoric element. The compound is most effectively deployed in early- to mid-stage SAR exploration where synthetic tractability and structural complexity are both required [1].

Conformationally Biased Azepane Scaffold for Structure-Based Drug Design Targeting Kinases

Azepane-based inhibitors of protein kinases, exemplified by the balanol-derived PKB inhibitor series, benefit from C-3 substitution that restricts ring conformational freedom [1]. 1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)azepane provides a pre-organized scaffold where the 3-(4-methoxyphenyl) group biases the seven-membered ring toward a preferred conformation, potentially reducing the entropic penalty upon kinase active-site binding relative to unsubstituted azepanes . While direct target potency data are not publicly available for this specific compound, the scaffold aligns with the design principles established for azepane-based kinase inhibitors, making it a rational choice for protein kinase inhibitor discovery programs incorporating azepane cores [1].

Building Block for Parallel Synthesis of 3-Aryl Azepane Compound Collections

As a dual-substituted azepane incorporating both N-acyl and C-3 aryl functionality, this compound represents a more advanced intermediate than mono-substituted azepane building blocks. It is listed in screening compound collections (preclinical maximum phase) and cataloged by multiple chemical suppliers [1]. The compound is suitable for procurement by screening centers and academic medicinal chemistry laboratories that require building blocks with pre-installed structural complexity, reducing the number of synthetic steps needed to reach lead-like molecules. The 388.3 g/mol molecular weight and C₂₀H₂₂BrNO₂ formula place it within lead-like chemical space .

Negative Control or Comparator Synthesis for Halogen-Scanning SAR Studies

In halogen-scanning structure-activity relationship campaigns, 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)azepane can serve as the brominated reference point against which the 4-chlorobenzoyl, 4-fluorobenzoyl, 4-iodobenzoyl, and des-halo analogs are compared. The bromine atom's intermediate size (van der Waals radius 1.85 Å) and polarizability between chlorine (1.75 Å) and iodine (1.98 Å) make it a central comparator in halogen series. Additionally, the presence of the reactive C–Br bond enables the compound to function both as a structural analog and as a synthetic precursor to the iodo derivative via halogen exchange, streamlining SAR workflows [1].

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